molecular formula C25H14ClFN4O2S B11586857 (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11586857
M. Wt: 488.9 g/mol
InChI Key: DVXAHPDLBKWBRH-MRCUWXFGSA-N
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Description

(3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include chlorobenzyl chloride, fluorophenyl isothiocyanate, and various catalysts to facilitate the formation of the thiazolo[3,2-b][1,2,4]triazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings.

Scientific Research Applications

(3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: is compared with other compounds containing similar structural motifs, such as thiazolo[3,2-b][1,2,4]triazoles and indole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H14ClFN4O2S

Molecular Weight

488.9 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H14ClFN4O2S/c26-16-9-5-14(6-10-16)13-30-19-4-2-1-3-18(19)20(23(30)32)21-24(33)31-25(34-21)28-22(29-31)15-7-11-17(27)12-8-15/h1-12H,13H2/b21-20-

InChI Key

DVXAHPDLBKWBRH-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C(=O)N2CC6=CC=C(C=C6)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C(=O)N2CC6=CC=C(C=C6)Cl

Origin of Product

United States

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